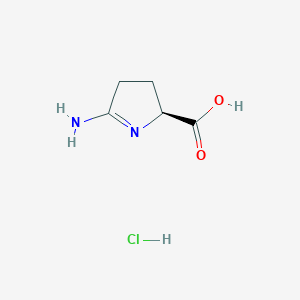
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a pyrrole ring, an amino group, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and amino acids.
Formation of the Pyrrole Ring: The pyrrole ring is formed through cyclization reactions, often involving condensation of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through selective functionalization reactions, which may include amination and carboxylation.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it acts as a ligand, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
5-Amino-2-pyrrolidinone: A structurally related compound with similar functional groups but lacking the carboxylic acid group.
2-Amino-3-pyrrolidinone: Another related compound with a different arrangement of functional groups.
Uniqueness
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other related compounds.
Properties
Molecular Formula |
C5H9ClN2O2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-4-2-1-3(7-4)5(8)9;/h3H,1-2H2,(H2,6,7)(H,8,9);1H/t3-;/m0./s1 |
InChI Key |
QQOQGDXPWMKBGS-DFWYDOINSA-N |
Isomeric SMILES |
C1CC(=N[C@@H]1C(=O)O)N.Cl |
Canonical SMILES |
C1CC(=NC1C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
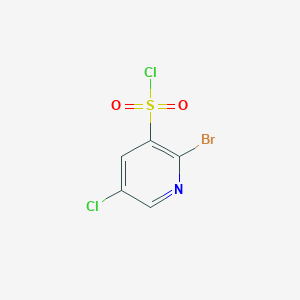
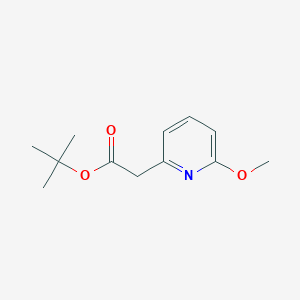
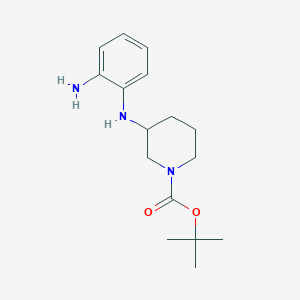
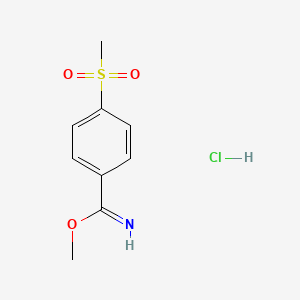

![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

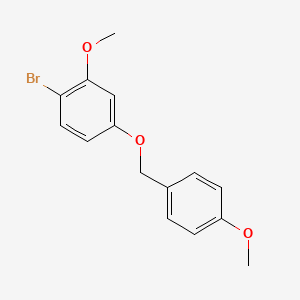

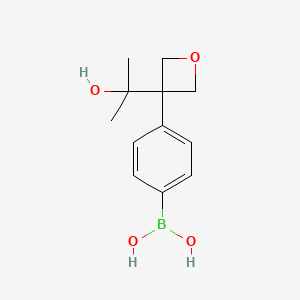

![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
